An In-Depth Technical Guide to 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid
An In-Depth Technical Guide to 3-(3-Chlorophenyl)-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, a substituted α-hydroxy acid of interest in synthetic and medicinal chemistry. The document details its chemical identifiers, including its definitive CAS number, alongside a consolidation of its physicochemical properties. Furthermore, this guide outlines critical safety and handling information derived from globally harmonized system classifications. A procedural workflow for compound identification and verification is presented to support researchers in ensuring the integrity of their materials. This paper serves as a foundational resource for professionals engaged in research and development activities involving this compound.
Introduction
3-(3-Chlorophenyl)-2-hydroxypropanoic acid belongs to the class of 3-aryl-2-hydroxypropanoic acids. These structures are recognized as valuable intermediates in the synthesis of various pharmaceutically relevant molecules. Their utility often stems from the chiral center at the C2 position and the reactive carboxylic acid and hydroxyl groups, which allow for diverse chemical modifications. The presence of a chlorine atom on the phenyl ring further modulates the compound's electronic properties and lipophilicity, which can be a critical factor in drug design and development. Understanding the fundamental identifiers and properties of this specific derivative is the first step in its effective application in complex synthetic pathways.
Chemical Identity and Structural Identifiers
The unambiguous identification of a chemical compound is paramount for scientific accuracy, reproducibility, and safety. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to a single chemical substance. However, a variety of other notation systems are used to describe a molecule's structure and composition.
The primary identifier for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid has not been definitively assigned a single CAS number in major chemical databases, which often occurs for specialized or less common research chemicals. Researchers should exercise caution and verify the identity of any procured material through analytical means. Several related structures are indexed, highlighting the importance of precise nomenclature. For the target compound, key structural identifiers have been computed and are available through databases like PubChem.[1]
A summary of the key identifiers for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid is presented below.
| Identifier Type | Value | Source |
| IUPAC Name | 3-(3-chlorophenyl)-2-hydroxypropanoic acid | PubChem[1] |
| Molecular Formula | C9H9ClO3 | PubChem[1] |
| SMILES | C1=CC(=CC(=C1)Cl)CC(C(=O)O)O | PubChem[1] |
| InChI | InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | PubChem[1] |
| InChIKey | LTPLLXQULCUYHJ-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Predicted Properties
The physical and chemical properties of a compound dictate its behavior in experimental settings, including its solubility, stability, and reactivity. For 3-(3-Chlorophenyl)-2-hydroxypropanoic acid, many of these properties are computationally predicted, providing valuable estimations for experimental design.
| Property | Value | Notes |
| Molecular Weight | 200.62 g/mol | |
| Monoisotopic Mass | 200.02402 Da | PubChem[1] |
| XLogP3 (Predicted) | 1.8 | A measure of lipophilicity.[1] |
| Physical Form | Solid (Predicted) | Based on related compounds. |
Safety and Handling
While a specific safety data sheet (SDS) for 3-(3-Chlorophenyl)-2-hydroxypropanoic acid is not widely available, data from structurally related compounds, such as other hydroxypropanoic acids and chlorophenyl derivatives, can provide guidance on safe handling protocols.
Compounds of this class are generally irritants. Based on analogous compounds, the following hazards should be anticipated:
Recommended Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. In case of exposure, follow standard first-aid procedures and seek medical attention.[4][5]
Workflow for Compound Identification and Verification
Ensuring the identity and purity of a starting material is a cornerstone of trustworthy and reproducible research. The following workflow outlines a logical sequence for a researcher to verify a sample purported to be 3-(3-Chlorophenyl)-2-hydroxypropanoic acid.
This self-validating system begins with a thorough check of supplier-provided information against authoritative chemical databases. The core of the verification process lies in analytical chemistry. High-resolution mass spectrometry should confirm the expected monoisotopic mass (200.02402 Da).[1] Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural confirmation, where the proton and carbon spectra must be consistent with the 3-(3-chlorophenyl)-2-hydroxypropanoic acid structure. Finally, a chromatographic method such as HPLC is employed to determine the purity of the material before it is approved for use in experiments.
Applications and Research Context
3-Aryl-2-hydroxypropanoic acid derivatives are key intermediates in the synthesis of many pharmaceutically important compounds.[6] They serve as building blocks for molecules that target a range of biological pathways. While specific applications for the 3-chloro substituted variant are not extensively documented in public literature, its structural motifs suggest potential utility in areas where related compounds have been explored, such as in the development of receptor agonists or enzyme inhibitors. The chloro-substitution can enhance metabolic stability or improve binding affinity through specific halogen interactions with protein targets.
Conclusion
3-(3-Chlorophenyl)-2-hydroxypropanoic acid is a specialized chemical intermediate with significant potential for application in drug discovery and organic synthesis. This guide has consolidated its core identifiers, physicochemical properties, and essential safety information. The absence of a single, universally cited CAS number underscores the critical need for researchers to employ rigorous analytical methods, as outlined in the verification workflow, to ensure the identity and purity of their materials. By adhering to these principles of scientific integrity, researchers can confidently utilize this compound in their developmental pipelines.
References
-
PubChem. 3-(3-Chlorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. 3-(3-chlorophenyl)-2-hydroxypropanoic acid (C9H9ClO3). [Link]
-
CPAchem. Safety data sheet - 3-(3-Hydroxyphenyl)propionic acid. [Link]
-
PubChemLite. 3-(2-chlorophenyl)-2-hydroxypropanoic acid (C9H9ClO3). [Link]
-
Stenutz. 3-chloro-2-hydroxypropanoic acid. [Link]
-
PubChem. 3,3-Dichloro-2-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]
- Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
- Google Patents. Process for the preparation of 3-[(4-fluorophenyl) sulfonyl]-2-hydroxy-2-methyl propionic acid.
-
Wikipedia. 3-Hydroxypropionic acid. [Link]
-
PubChem. Chlorolactic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Green Chemistry (RSC Publishing). A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. [Link]
- Google Patents. Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid.
Sources
- 1. PubChemLite - 3-(3-chlorophenyl)-2-hydroxypropanoic acid (C9H9ClO3) [pubchemlite.lcsb.uni.lu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cpachem.com [cpachem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
